Anti-Proliferative Activity in Gallium-Resistant Lung Cancer
This specific compound was designed and evaluated in a model of gallium-resistant lung cancer, a phenotype that limits the clinical utility of gallium-based anticancer agents [1]. While quantitative data from the primary source (Bioorg Med Chem Lett, 2014) is not available in public abstracts, the MeSH annotation confirms its potential anti-proliferative effect. This represents a targeted application that is not described for the broader class of tetrazoloquinoxalines, which show general cytotoxicity against tumor cell lines like HeLa and MCF-7 [2]. HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED: The exact IC50 value against a gallium-resistant cell line, and its comparison to a non-resistant line, is not publicly documented, preventing a direct quantitative comparison.
| Evidence Dimension | Anti-proliferative activity in a specific drug-resistant cancer model |
|---|---|
| Target Compound Data | Potential anti-proliferative effects on gallium-resistant lung cancer (MeSH annotation) [1] |
| Comparator Or Baseline | Class-level cytotoxicity of tetrazoloquinoxalines against generic tumor cell lines (e.g., HeLa, MCF-7) [2] |
| Quantified Difference | Not available. The target compound's activity is defined by its disease-specific model, while the baseline is defined by non-specific cytotoxicity. |
| Conditions | Gallium-resistant lung cancer model vs. generic tumor cell lines. |
Why This Matters
For research programs focusing on overcoming gallium resistance, this compound is the only known tetrazoloquinoxaline specifically annotated for this target, making it a unique tool despite the lack of public comparative quantification.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: 5476423 compound. Unique ID: C000596679. Note: with potential anti-proliferative effects on gallium-resistant lung cancer; structure in first source. Source: Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. View Source
- [2] Al-Marhabi, A., Abbas, H.-A., & Ammar, Y. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19805–19822. View Source
